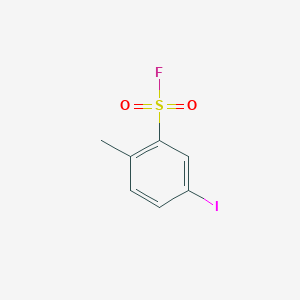
methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate, also known as 5-Methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid methyl ester (MMPCE), is a synthetic compound that has been studied for its potential applications in a variety of scientific and medical fields. MMPCE has been investigated for its pharmacological properties, including its ability to modulate the activity of several enzymes, receptors, and transporters. Additionally, MMPCE has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
Applications De Recherche Scientifique
MMPCE has been investigated for its potential applications in a variety of scientific and medical fields. In particular, the compound has been studied for its pharmacological properties, including its ability to modulate the activity of several enzymes, receptors, and transporters. Additionally, MMPCE has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
Mécanisme D'action
The exact mechanism of action of MMPCE is not yet fully understood. However, it is believed to act by binding to certain enzymes, receptors, and transporters and modulating their activity. Additionally, MMPCE has been shown to act as an antioxidant and anti-inflammatory agent, likely by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
MMPCE has been shown to have a variety of biochemical and physiological effects. In particular, MMPCE has been shown to modulate the activity of several enzymes, receptors, and transporters, which can lead to changes in signal transduction pathways and gene expression. Additionally, MMPCE has been shown to act as an antioxidant and anti-inflammatory agent, likely by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MMPCE has several advantages for lab experiments. For example, it is relatively easy to synthesize, and can be isolated and purified through various methods, such as column chromatography or thin-layer chromatography. Additionally, MMPCE has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying signal transduction pathways and gene expression. However, the exact mechanism of action of MMPCE is not yet fully understood, making it difficult to predict how the compound may affect certain systems.
Orientations Futures
The potential applications of MMPCE are still being explored. Future research could focus on further elucidating the mechanism of action of MMPCE, as well as its potential therapeutic applications. Additionally, further research could focus on the potential of MMPCE to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research could focus on the potential of MMPCE to modulate the activity of certain enzymes, receptors, and transporters, as well as its potential to modulate signal transduction pathways and gene expression.
Méthodes De Synthèse
MMPCE can be synthesized through a variety of methods, including the condensation of 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid and methyl esters in the presence of an acid catalyst. The reaction results in the formation of MMPCE, which can then be isolated and purified through various methods, such as column chromatography or thin-layer chromatography.
Propriétés
IUPAC Name |
methyl 5-methoxy-2,2-dimethyl-3,4-dihydropyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2)6(8(11)13-4)5-7(10-9)12-3/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYMXHVDEKCZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=N1)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)
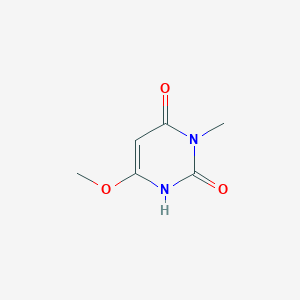
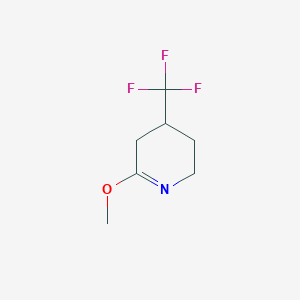
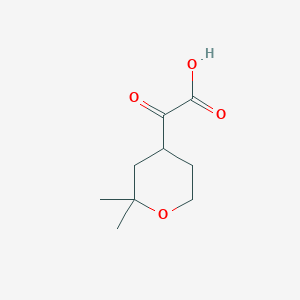
![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)


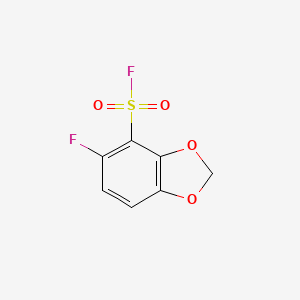
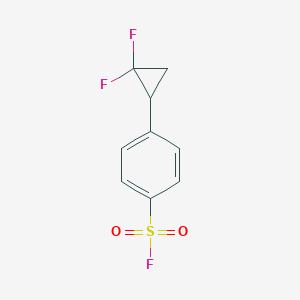
![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)

